PTA2 (Pinane thromboxane A2)
CAS No.:
Cat. No.: VC13338374
Molecular Formula: C24H40O3
Molecular Weight: 376.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H40O3 |
|---|---|
| Molecular Weight | 376.6 g/mol |
| IUPAC Name | (Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20-,21+,22-/m0/s1 |
| Standard InChI Key | OHJIHGVLRDHSDV-BNAVIEMTSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O |
| SMILES | CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O |
| Canonical SMILES | CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
PTA2 derives its name from the pinane bicyclic framework, which replaces the unstable oxane-oxetane ring system of native TxA2. The structure comprises a bicyclo[3.1.1]heptane core substituted with a 3-hydroxyoct-1-enyl side chain and a hept-5-enoic acid moiety . Stereochemical specificity is critical: the 1α,2β(Z),3α(1E,3R),5α configuration ensures optimal receptor binding and metabolic stability .
Table 1: Key Chemical Properties of PTA2
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of PTA2, first reported by Nicolaou et al. (1979), begins with (-)-myrtenol (1), which undergoes oxidation to an α,β-unsaturated aldehyde (2) . Subsequent 1,4-addition with a trans-lithio-octenol-derived cuprate yields intermediate 3, followed by ozonolysis and Baeyer-Villiger oxidation to form the lactone precursor . Fluorination at the β-position using N-fluorobenzensulfonimide (NFSI) enhances stability, a strategy later refined for fluorinated TxA2 analogs .
Stability Enhancements
PTA2’s pinane backbone confers resistance to hydrolysis, addressing TxA2’s instability in aqueous media (pH 7.4, 37°C) . Comparative studies with 10-F-TxA2 show that fluorination further prolongs half-life but reduces receptor affinity, underscoring the balance between stability and bioactivity .
Pharmacological Mechanisms
Thromboxane Receptor Antagonism
PTA2 competitively inhibits TxA2/PGH2 receptors (TP receptors) in platelets and vascular smooth muscle. In human platelet-rich plasma, PTA2 (IC₅₀ = 2.0 µM) abolishes U46619-induced aggregation by blocking Gq-mediated phospholipase C activation . Notably, it spares primary ADP-induced aggregation, preserving hemostatic function .
Table 2: Biological Activities of PTA2
Enzyme Inhibition
At higher concentrations (≥50 µM), PTA2 suppresses thromboxane synthetase, reducing TxB2 production by 50% in arachidonate-stimulated platelets . This dual receptor/enzyme inhibition contrasts with aspirin’s cyclooxygenase blockade, offering a targeted approach to thromboregulation.
Clinical and Experimental Applications
Cardiovascular Research
In patients with unstable angina, platelet TP receptor density correlates with thrombin activity (r = 0.76, p < 0.01), as measured by -PTA-OH binding . Heparin normalizes receptor upregulation, highlighting PTA2’s utility in probing thrombin-TxA2 crosstalk .
Comparative Analysis with Thromboxane Analogs
Table 3: PTA2 vs. Select TxA2 Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume